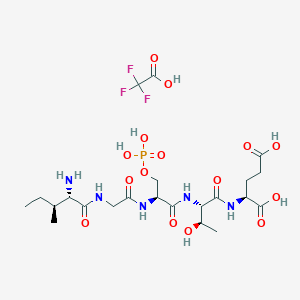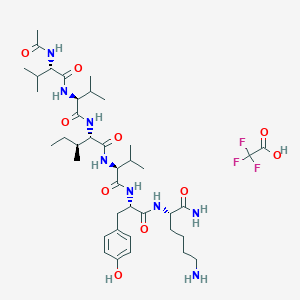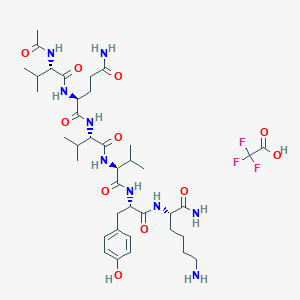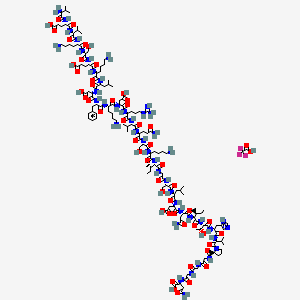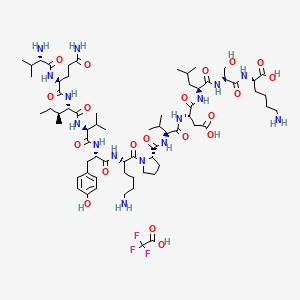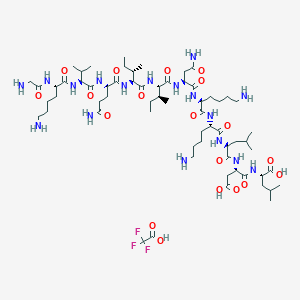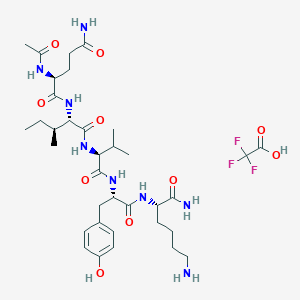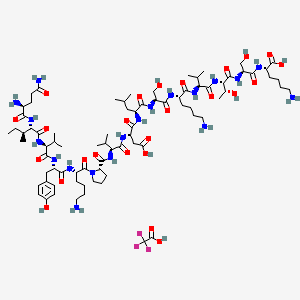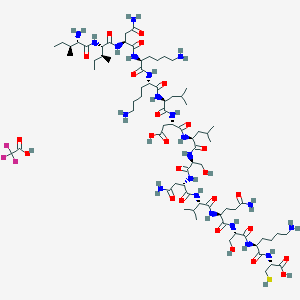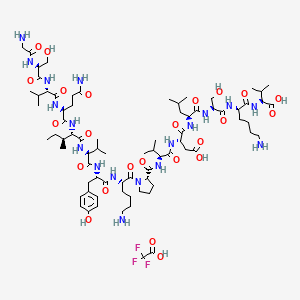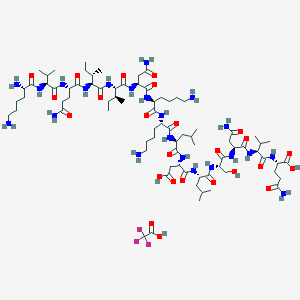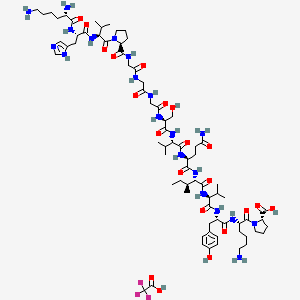
Acetyl-PHF4 amide Trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl-PHF4 amide Trifluoroacetate is a chemical compound that belongs to the class of trifluoroacetamides. This compound is characterized by the presence of an acetyl group, a PHF4 amide moiety, and a trifluoroacetate group. It is commonly used in various scientific research applications due to its unique chemical properties.
作用机制
Target of Action
Acetyl-PHF4 amide trifluoroacetate is a polypeptide that can be found by peptide screening
Mode of Action
It is known that peptides can interact with their targets in a variety of ways, including binding to specific receptors or enzymes, altering their activity, or acting as structural components .
Biochemical Pathways
For example, they can modulate signal transduction pathways, influence gene expression, or affect protein synthesis and degradation .
Pharmacokinetics
They are typically metabolized by proteolytic enzymes and excreted via the kidneys .
Result of Action
These can include altering cellular signaling, modulating immune responses, or influencing cell growth and differentiation .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the stability and activity of peptides .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-PHF4 amide Trifluoroacetate typically involves the coupling of an acid chloride or anhydride with an amine. One common method is the reaction of trifluoroacetic acid with hydroxylamine to form hydroxylamine trifluoroacetate, which can then be reacted with an appropriate amine to form the desired amide . Another method involves the use of activated carbodiimides or benzotriazole structures to facilitate the coupling reaction under milder conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process typically involves the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride .
化学反应分析
Types of Reactions
Acetyl-PHF4 amide Trifluoroacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: It can undergo nucleophilic substitution reactions with reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide.
Reduction: Hydrogen gas with nickel or rhodium catalysts.
Substitution: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .
科学研究应用
Acetyl-PHF4 amide Trifluoroacetate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
相似化合物的比较
Similar Compounds
Trifluoroacetic acid: A related compound with similar reactivity but different applications.
Trifluoroacetamide: Shares the trifluoroacetyl group but lacks the acetyl and PHF4 amide moieties.
Uniqueness
Acetyl-PHF4 amide Trifluoroacetate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized research applications where other compounds may not be suitable.
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46N6O6.C2HF3O2/c1-6-17(4)24(31-18(5)35)28(40)34-23(16(2)3)27(39)33-22(15-19-10-12-20(36)13-11-19)26(38)32-21(25(30)37)9-7-8-14-29;3-2(4,5)1(6)7/h10-13,16-17,21-24,36H,6-9,14-15,29H2,1-5H3,(H2,30,37)(H,31,35)(H,32,38)(H,33,39)(H,34,40);(H,6,7)/t17-,21-,22-,23-,24-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIZIVPMVRBVFS-CWMIYESISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47F3N6O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
